molecular formula C10H7F3N2O2 B13004578 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid CAS No. 1638768-11-2

2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid

Katalognummer: B13004578
CAS-Nummer: 1638768-11-2
Molekulargewicht: 244.17 g/mol
InChI-Schlüssel: MKGLUHJPEIAJGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-fluoro-2-methylindazole with difluoroacetic acid under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the quality of the compound.

Analyse Chemischer Reaktionen

2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activities. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorinated indazole and acetic acid moieties, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1638768-11-2

Molekularformel

C10H7F3N2O2

Molekulargewicht

244.17 g/mol

IUPAC-Name

2,2-difluoro-2-(6-fluoro-2-methylindazol-5-yl)acetic acid

InChI

InChI=1S/C10H7F3N2O2/c1-15-4-5-2-6(10(12,13)9(16)17)7(11)3-8(5)14-15/h2-4H,1H3,(H,16,17)

InChI-Schlüssel

MKGLUHJPEIAJGD-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=C(C(=CC2=N1)F)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.